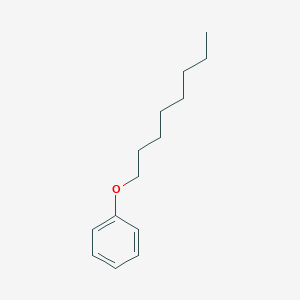

n-Octyl Phenyl Ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

octoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIRTVJRHUMMOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061994 | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-07-1 | |

| Record name | (Octyloxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, (octyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, (octyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of n-Octyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the synthesis and purification of n-octyl phenyl ether, a valuable intermediate and solvent in various chemical industries. We delve into the core synthetic methodologies, primarily the robust Williamson ether synthesis, and contrast it with other catalytic approaches like the Ullmann and Buchwald-Hartwig reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for reaction optimization. Detailed, step-by-step protocols for both synthesis and purification by vacuum distillation are provided to ensure reproducibility. Furthermore, this document outlines critical safety considerations and analytical characterization techniques to validate product identity and purity. The aim is to equip researchers and professionals with the authoritative knowledge required for the efficient and safe production of high-purity this compound.

Introduction: this compound - Properties, Significance, and Synthetic Challenges

This compound (CAS No: 1818-07-1) is a colorless liquid characterized by a high boiling point and chemical stability.[1] Its unique properties make it a compound of interest in several fields. It serves as a high-boiling point solvent, a plasticizer, and a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₁₄H₂₂O | [1][2] |

| Molecular Weight | 206.33 g/mol | [1][2] |

| Appearance | Colorless Liquid | [1] |

| Boiling Point | 134 °C @ 6 mmHg | |

| Specific Gravity | 0.91 | [1] |

| Refractive Index | 1.49 | [1] |

| Purity (Typical) | >98.0% (GC) |[1] |

The primary synthetic challenge lies in achieving high selectivity and yield while minimizing side reactions. The choice of synthetic route often depends on factors such as substrate availability, cost, scalability, and environmental considerations ("green chemistry").[3][4]

Synthetic Strategies: A Comparative Analysis

The formation of the ether linkage between an octyl group and a phenyl ring can be accomplished through several established methods.

Williamson Ether Synthesis

The Williamson ether synthesis is the most traditional and straightforward method for preparing alkyl aryl ethers.[3][5] The reaction involves the deprotonation of phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromooctane) via an Sₙ2 reaction.

Mechanism:

-

Deprotonation: A strong base (e.g., NaOH, KOH, NaH) removes the acidic proton from phenol to generate the sodium or potassium phenoxide.

-

Nucleophilic Attack: The nucleophilic phenoxide attacks the primary alkyl halide, displacing the halide ion and forming the ether.

The choice of base is critical. Strong bases like sodium hydride (NaH) ensure complete and irreversible deprotonation but require handling in an inert, anhydrous atmosphere.[6][7] Milder bases like potassium carbonate (K₂CO₃) can also be effective, particularly under microwave irradiation, offering a greener alternative.[3]

Phase-Transfer Catalysis (PTC): A significant improvement to the Williamson synthesis for industrial applications is the use of phase-transfer catalysis.[8][9][10] A catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide resides, accelerating the reaction rate under milder conditions.[10][11] This avoids the need for anhydrous solvents or hazardous reagents like NaH.[8][9]

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol.[12][13] While traditionally used for diaryl ethers, modern variations allow for the synthesis of alkyl aryl ethers.[14][15] This method is particularly useful when the aryl substrate is less reactive.

Key Features:

-

Catalyst: Copper metal or copper(I) salts (e.g., CuI) are typically used.[12][14]

-

Ligands: The addition of ligands, such as N,N-dimethylglycine, can significantly improve reaction yields and allow for milder conditions (e.g., lower temperatures).[14][15]

-

Conditions: Traditional Ullmann reactions require high temperatures (>210 °C) and polar aprotic solvents.[12][16] However, ligand-assisted protocols can often be run at temperatures as low as 90-110 °C.[14][15]

Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for C-O bond formation to synthesize ethers.[17][18][19] This modern method offers excellent functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[17][20]

Catalytic Cycle: The mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and finally, reductive elimination to yield the ether product and regenerate the Pd(0) catalyst.[17][20]

Advantages:

-

High efficiency and broad substrate scope.[21]

-

Milder reaction conditions compared to traditional methods.

-

Well-defined catalyst systems with tunable reactivity based on ligand choice.[17]

Comparative Overview

Table 2: Comparison of Synthetic Methods for this compound

| Method | Advantages | Disadvantages | Typical Conditions |

|---|---|---|---|

| Williamson Synthesis | Cost-effective, straightforward, scalable.[3] | Requires strong base; potential for side reactions (elimination).[9] | Base (NaH, KOH), Solvent (DMF, THF), Alkyl Halide. |

| Williamson with PTC | Milder conditions, avoids anhydrous solvents, industrially relevant.[8][10] | Catalyst can sometimes be difficult to remove. | Base (NaOH), PTC (e.g., TBAB), Biphasic system (Toluene/H₂O).[8] |

| Ullmann Condensation | Good for less reactive aryl halides.[12] | Traditionally harsh conditions (high temp), stoichiometric copper often needed.[12][16] | Cu catalyst, Ligand (optional), High-boiling solvent (DMF).[12] |

| Buchwald-Hartwig | Excellent functional group tolerance, mild conditions, high yields.[17][20] | Expensive Pd catalyst and ligands, requires inert atmosphere.[19] | Pd catalyst, Phosphine ligand, Base (e.g., NaOtBu), Toluene. |

Purification and Characterization

Achieving high purity (>98%) is crucial for most applications. The primary purification method for this compound, a high-boiling liquid, is fractional vacuum distillation.[22][23]

Purification by Vacuum Distillation

Distillation under reduced pressure lowers the boiling point of the compound, preventing thermal decomposition that might occur at its atmospheric boiling point.[23]

Workflow:

-

Work-up: The crude reaction mixture is first washed with a dilute base (e.g., NaOH solution) to remove unreacted phenol, followed by washing with water and brine.[8] The organic layer is then dried over an anhydrous salt like MgSO₄ or Na₂SO₄.

-

Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.

-

Fractional Vacuum Distillation: The remaining crude oil is distilled under high vacuum. A fractionating column (e.g., Vigreux) helps separate the product from any close-boiling impurities.[22][24]

Characterization

The identity and purity of the final product must be confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Used to determine the purity of the final product.[1][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.[2][25]

-

Infrared (IR) Spectroscopy: Confirms the presence of the C-O-C ether linkage and the aromatic ring.[2]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound (206.33 g/mol ).[2]

Detailed Experimental Protocols

Protocol 1: Williamson Synthesis using Phase-Transfer Catalysis

This protocol is adapted from a general procedure for PTC-mediated ether synthesis.[8]

Materials:

-

Phenol (9.41 g, 0.1 mol)

-

1-Bromooctane (21.24 g, 0.11 mol)

-

Potassium Hydroxide (KOH) (11.22 g, 0.2 mol)

-

Tetra-n-butylammonium bromide (TBAB) (1.61 g, 0.005 mol)

-

Toluene (100 mL)

-

Water (100 mL)

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add phenol, KOH, water, and toluene.

-

Stir the mixture vigorously until the solids dissolve.

-

Add the phase-transfer catalyst, TBAB, followed by the 1-bromooctane.

-

Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 16 hours. Monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel. The layers will separate.

-

Wash the organic phase with 0.5 M NaOH solution (2 x 100 mL) to remove any unreacted phenol.

-

Wash the organic phase with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the toluene layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Vacuum Distillation

This protocol describes a general setup for vacuum distillation.[23][26]

Setup:

-

Assemble a short-path distillation apparatus with a round-bottom flask, distillation head with a thermometer, condenser, and receiving flask(s). A Vigreux column can be inserted between the flask and the head for better separation.[24]

-

Use a stir bar or boiling chips for smooth boiling (a stir bar is preferred for vacuum distillation).[26]

-

Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.

Procedure:

-

Place the crude this compound from Protocol 1 into the distilling flask.

-

Ensure all joints are properly sealed with vacuum grease.

-

Begin stirring and turn on the vacuum pump. The pressure should drop significantly.

-

Once a stable vacuum is achieved, begin heating the distilling flask gently with a heating mantle.

-

Collect any low-boiling impurities as a forerun fraction.

-

Increase the temperature gradually. Collect the main fraction of this compound at the appropriate boiling point for the measured pressure (e.g., ~134 °C at 6 mmHg).

-

Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly re-introducing air into the system.[26]

Visualization of Workflows

Diagram 1: General Synthesis and Purification Workflow

Caption: The two-step mechanism of the Williamson ether synthesis.

Safety Considerations

Handling the reagents involved in these syntheses requires strict adherence to safety protocols.

-

Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Sodium Hydride (NaH): Often supplied as a dispersion in mineral oil. [6]It is a water-reactive and flammable solid. [27][28]In contact with water, it releases flammable hydrogen gas, which can ignite spontaneously. [6][28]All reactions with NaH must be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. [6]Class D fire extinguishers (e.g., sand) should be available. Do not use water to extinguish a sodium hydride fire. [28]* 1-Bromooctane: Irritant. Avoid contact with skin and eyes.

-

Vacuum Distillation: There is a risk of implosion when working with glassware under vacuum. [26]Always perform vacuum distillations behind a safety shield or in a closed fume hood sash. Inspect glassware for cracks or defects before use.

Conclusion and Future Outlook

The Williamson ether synthesis, particularly when enhanced with phase-transfer catalysis, remains the most practical and scalable method for producing this compound. While modern catalytic systems like the Buchwald-Hartwig reaction offer elegance and efficiency, their cost can be prohibitive for large-scale production. The choice of method ultimately requires a balance of efficiency, cost, safety, and environmental impact. Future research will likely focus on developing more sustainable catalytic systems that utilize earth-abundant metals and operate under even milder, solvent-free conditions, aligning with the principles of green chemistry. [3][4]

References

-

Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. ResearchGate. Retrieved from [Link]

-

Synthetic Methods for Alkyl Aryl Ethers. (2024). In Methodologies in Ether Synthesis. Retrieved from [Link]

- Javaherian, M., et al. (2017). An efficient tandem synthesis of alkyl aryl ethers... Organic Chemistry Research, 3(1), 73-85.

-

Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved from [Link]

-

Synthesis of octylphenyl ether. (n.d.). PrepChem.com. Retrieved from [Link]

-

Octyl phenyl ether. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Fuhrmann, E., & Talbiersky, J. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Semantic Scholar. Retrieved from [Link]

-

Ullmann condensation. (n.d.). Wikipedia. Retrieved from [Link]

-

Sodium Hydride - Standard Operating Procedure. (2012). University of California. Retrieved from [Link]

-

Sodium hydride Safety Data Sheet. (2011). Aldrich. Retrieved from [Link]

-

Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Phase-Transfer Catalysis. Retrieved from [Link]

-

Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. (2025). ResearchGate. Retrieved from [Link]

-

This compound, min 98% (GC), 10 ml. (n.d.). CP Lab Safety. Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. Retrieved from [Link]

-

PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. (n.d.). Journal For Basic Sciences. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1.2.3 The Buchwald–Hartwig Reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Ullmann Ether Condensation. (2025). ResearchGate. Retrieved from [Link]

-

Flosdorf, E. W. (1932). Purification of Materials by Vacuum Distillation. SciSpace. Retrieved from [Link]

-

Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Organic Chemistry Portal. Retrieved from [Link]

-

Vacuum Distillation. (2022). YouTube. Retrieved from [Link]

-

Finley, J. R. (2022). Vacuum Distillation is a Key Part of the Petroleum Refining Process. Oil & Gas Research. Retrieved from [Link]

-

methyl groups by reduction of aromatic carboxylic acids. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. Octyl phenyl ether | C14H22O | CID 74558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemres.org [orgchemres.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. books.rsc.org [books.rsc.org]

- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. prepchem.com [prepchem.com]

- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 10. fzgxjckxxb.com [fzgxjckxxb.com]

- 11. cactus.utahtech.edu [cactus.utahtech.edu]

- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides [organic-chemistry.org]

- 15. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. omicsonline.org [omicsonline.org]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. This compound(1818-07-1) 1H NMR spectrum [chemicalbook.com]

- 26. youtube.com [youtube.com]

- 27. fishersci.com [fishersci.com]

- 28. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to n-Octyl Phenyl Ether: Properties, Synthesis, and Characterization

This guide provides a comprehensive technical overview of n-Octyl Phenyl Ether, a versatile organic compound with potential applications in research and development, particularly within the pharmaceutical and chemical industries. As an ether with a significant hydrophobic chain, its physicochemical properties dictate its utility as a solvent, a synthetic building block, or a component in formulated products. This document delves into its core characteristics, synthesis, and the analytical methodologies required for its robust characterization, offering a foundational resource for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its effective application. This compound is a colorless liquid at room temperature, a characteristic that simplifies its handling and integration into various processes.[1] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₂₂O | [2][3] |

| Molecular Weight | 206.33 g/mol | [2][3] |

| CAS Number | 1818-07-1 | [2][3] |

| Appearance | Colorless Liquid | [1] |

| Purity | ≥98% (by GC) | [2][4] |

| Boiling Point | 289.5 °C at 760 mmHg | |

| Melting Point | Not Applicable | [1] |

| Density (Specific Gravity) | 0.91 g/cm³ | [1] |

| Refractive Index | 1.49 | [1] |

| Solubility | Due to its chemical structure, comprising a non-polar octyl chain and a moderately polar phenyl ether group, this compound is expected to be practically insoluble in water. It is anticipated to be soluble in a range of common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), a prediction based on the "like dissolves like" principle of solubility.[5] | |

| Air Sensitivity | Noted to be air sensitive, suggesting that handling under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent oxidation and maintain purity.[1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be effectively achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with a primary alkyl halide. The following protocol provides a detailed methodology for its laboratory-scale preparation.

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Materials:

-

Phenol

-

1-Bromooctane

-

Potassium Hydroxide (KOH) pellets

-

Tetra-n-butylammonium bromide (TBAB) - as a phase-transfer catalyst

-

Toluene

-

Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Deionized Water

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol, 1-bromooctane, and toluene.

-

Addition of Reagents: While stirring, add the potassium hydroxide pellets and a catalytic amount of tetra-n-butylammonium bromide to the mixture.

-

Reflux: Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 16-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer with a 2 M sodium hydroxide solution to remove any unreacted phenol.

-

Subsequently, wash the organic layer with deionized water until the aqueous layer is neutral.

-

Wash with brine to facilitate phase separation.

-

-

Drying and Solvent Removal:

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation to yield high-purity this compound.

Applications in Pharmaceutical Research and Development

While specific, documented applications of this compound in drug development are not widespread, its physicochemical properties suggest several potential uses:

-

Non-polar Solvent: Its predominantly non-polar character makes it a suitable solvent for non-polar active pharmaceutical ingredients (APIs) and intermediates during synthesis and purification processes.

-

High Boiling Point: The high boiling point of this compound allows it to be used as a high-temperature reaction solvent, enabling reactions that require elevated temperatures to proceed at atmospheric pressure.

-

Excipient in Formulations: For topical or transdermal drug delivery systems, its properties as an oily liquid could be explored for its potential as a vehicle or penetration enhancer, although this would require extensive toxicological evaluation.

-

Synthetic Building Block: The phenyl ether moiety is a common structural motif in many biologically active molecules. This compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[6]

Safety and Toxicity Profile

-

Acute Toxicity: For related octylphenol ethoxylates, acute oral toxicity (LD50) in rats has been reported in the range of 691–1600 mg/kg, indicating that these substances can be harmful if swallowed.[7] Dermal toxicity for some of these related compounds is considered to be low. No specific data for the acute inhalation toxicity of this compound was found.

-

Skin and Eye Irritation: Related polyoxyethylene octylphenyl ethers are known to cause skin irritation and serious eye damage. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

-

General Handling Precautions: Given its air-sensitive nature and the potential for irritation, this compound should be handled in a well-ventilated fume hood.[1] Standard laboratory safety practices should be strictly followed.

It is imperative for any organization intending to use this compound to conduct a thorough, substance-specific risk assessment and implement appropriate safety measures.

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity and purity of this compound. The following are standard protocols for its characterization.

Diagram of the Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of this compound and confirm its molecular weight.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 15 °C/minute, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Expected Outcome: The gas chromatogram should show a major peak corresponding to this compound, and the area of this peak can be used to determine its purity.[2] The mass spectrum of this peak should exhibit a molecular ion peak ([M]⁺) at m/z 206, consistent with its molecular weight.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the proton NMR spectrum on a 300 MHz or higher spectrometer.

-

Expected Chemical Shifts (δ):

-

Aromatic protons (phenyl group): ~6.8-7.3 ppm.

-

Methylene protons adjacent to the ether oxygen (-O-CH₂-): ~3.9 ppm (triplet).

-

Alkyl chain methylene protons: ~1.2-1.8 ppm.

-

Terminal methyl protons (-CH₃): ~0.9 ppm (triplet).[9]

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the carbon-13 NMR spectrum.

-

Expected Chemical Shifts (δ): Aromatic carbons, the ether carbon, and the distinct carbons of the octyl chain will appear at characteristic chemical shifts.[10]

-

Expected Outcome: The integration of the proton signals and the chemical shifts of both the proton and carbon signals should be consistent with the structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Acquire the spectrum using a neat liquid sample between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan in the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Outcome: The FTIR spectrum should display characteristic absorption bands for:

-

C-O-C stretching (ether linkage): Around 1240 cm⁻¹.

-

Aromatic C=C stretching: Around 1600 and 1500 cm⁻¹.

-

sp² C-H stretching (aromatic): Above 3000 cm⁻¹.

-

sp³ C-H stretching (alkyl chain): Below 3000 cm⁻¹.[8]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that make it a person of interest for various applications in the chemical and pharmaceutical industries. Its synthesis is straightforward, and its characterization can be achieved through standard analytical techniques. While specific applications in drug development are yet to be extensively documented, its properties as a high-boiling, non-polar solvent and a potential synthetic intermediate warrant further investigation. As with any chemical substance, a thorough evaluation of its safety and toxicity is crucial before its adoption in any application. This guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their work.

References

-

Health Canada. (2019). Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment. [Link]

-

G-Biosciences. (2022). Safety Data Sheet: Octyl-Phenyl-N,N'-Diisopropylphosphoramidite. [Link]

-

National Institute of Environmental Research, Korea. (2011). HAZARD ASSESSMENT REPORT: POLY(OXYETHYLENE) NONYLPHENYL ETHER. [Link]

-

Michigan Department of Environment, Great Lakes, and Energy. (2021). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5). [Link]

-

PubChem. Polyethylene glycol mono(4-tert-octylphenyl) ether. National Center for Biotechnology Information. [Link]

-

PubChem. Octyl phenyl ether. National Center for Biotechnology Information. [Link]

-

Chokwe, N. E., et al. (2014). Simultaneous determination of alkylphenol ethoxylates and brominated flame retardants in wastewater by gas chromatography–mass spectrometry. Water SA, 40(2), 235-242. [Link]

-

Chemistry For Everyone. (2023). What Is Polyethylene Glycol Octylphenyl Ether Used For? [Video]. YouTube. [Link]

-

CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

-

Li, X., et al. (2011). Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. Journal of Chromatography A, 1218(1), 13-18. [Link]

-

Miljøstyrelsen. (2000). Toxicological Evaluation and Limit Values for Nonylphenol, Nonylphenol Ethoxylates, Tricresyl, Phosphates and Benzoic Acid. [Link]

-

Damon, E. G., et al. (1982). Acute toxicity of polyethylene glycol p-isooctylphenol ether in syrian hamsters exposed by inhalation or bronchopulmonary lavage. Toxicology and Applied Pharmacology, 63(1), 53-61. [Link]

-

Haz-Map. Polyethylene glycol mono(octylphenyl) ether. [Link]

-

ResearchGate. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry. [Link]

-

Haddad, S., et al. (2010). Determination of p-tert-Octylphenol in Blood and Tissues by Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Toxicology, 34(5), 263-269. [Link]

-

MDPI. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(4), 206-217. [Link]

-

Frontiers in Chemistry. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. [Link]

-

MDPI. (2022). New CdS–Bentonite Composites with Photocatalytic Properties. Materials, 15(1), 234. [Link]

-

ResearchGate. Proton NMR Characterization of Poly(ethylene glycols) and Derivatives. [Link]

-

ResearchGate. FTIR spectra of polyphenyl ether (PPE) and sulfonated polyphenyl ether (SPPE). [Link]

-

ATB-DB. Ethylphenylether. [Link]

-

SpectraBase. Ethyl phenyl ether. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 1818-07-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Solvent Miscibility Table [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. cdnservices.industrialchemicals.gov.au [cdnservices.industrialchemicals.gov.au]

- 8. Octyl phenyl ether | C14H22O | CID 74558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound(1818-07-1) 1H NMR [m.chemicalbook.com]

- 10. This compound(1818-07-1) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Solubility of n-Octyl Phenyl Ether in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of excipients and chemical intermediates is paramount. n-Octyl phenyl ether, a compound with applications ranging from a synthesis building block to a component in various formulations, presents a unique solubility profile that warrants a detailed exploration.[1][2][3] This guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents, offering both theoretical insights and practical methodologies for your laboratory work.

Understanding this compound: A Physicochemical Overview

This compound (CAS No: 1818-07-1) is a colorless liquid with the molecular formula C14H22O and a molecular weight of 206.33 g/mol .[1][2][3] Its structure, featuring a long, non-polar n-octyl chain attached to a moderately polar phenyl ether group, is the primary determinant of its solubility characteristics.

The key to understanding its solubility lies in the principle of "like dissolves like," which posits that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] this compound possesses a calculated topological polar surface area (TPSA) of 9.2 Ų, indicative of its predominantly non-polar nature.[6] However, the presence of the ether oxygen and the aromatic ring introduces a degree of polarity, allowing for dipole-dipole interactions.

Predicted Solubility Profile of this compound

| Solvent | Chemical Class | Relative Polarity | Predicted Solubility of this compound | Rationale for Prediction |

| Hexane | Alkane | 0.009 | High | The non-polar n-octyl chain of this compound will have strong van der Waals interactions with the non-polar hexane molecules. |

| Toluene | Aromatic Hydrocarbon | 0.099 | High | The phenyl group of this compound will interact favorably with the aromatic ring of toluene through π-π stacking, in addition to van der Waals forces. |

| Diethyl Ether | Ether | 0.117 | High | As an ether itself, this compound is expected to be highly miscible with diethyl ether due to similar polarities and the ability to engage in dipole-dipole interactions. |

| Acetone | Ketone | 0.355 | Moderate to High | Acetone's moderate polarity suggests it will be a good solvent. The ketone group can interact with the ether linkage and phenyl ring of this compound. |

| Ethanol | Alcohol | 0.654 | Moderate | Ethanol's polarity is higher due to hydrogen bonding. While the ether oxygen in this compound can act as a hydrogen bond acceptor, the long non-polar octyl chain will limit miscibility compared to less polar solvents. |

| Methanol | Alcohol | 0.762 | Low to Moderate | Methanol is more polar than ethanol and has a stronger hydrogen bonding network, making it a less favorable solvent for the largely non-polar this compound. |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 0.444 | Low | DMSO is a highly polar aprotic solvent. The significant difference in polarity between DMSO and the predominantly non-polar this compound suggests low solubility. |

| Water | Protic Solvent | 1.000 | Very Low / Immiscible | The large, non-polar octyl group and the hydrophobic phenyl ring make this compound immiscible with the highly polar, hydrogen-bonding water. A similar compound, octyl ether, exhibits low solubility in water.[7] |

The Science of Solubility: Intermolecular Forces at Play

The predicted solubility of this compound in the solvents listed above is governed by the interplay of several intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): These are the weakest intermolecular forces and are present in all molecules. They are the primary forces of attraction between non-polar molecules and will be significant in the interaction of the n-octyl chain with non-polar solvents like hexane and toluene.

-

Dipole-Dipole Interactions: The ether linkage and the phenyl group in this compound create a small dipole moment. These dipoles can interact with the dipoles of polar aprotic solvents like acetone and diethyl ether.

-

Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the oxygen atom in the ether group can act as a hydrogen bond acceptor. This allows for some interaction with protic solvents like ethanol and methanol, although this is counteracted by the large non-polar part of the molecule.

The interplay of these forces can be visualized in the following diagram:

Experimental Protocol for Determining Solubility

To obtain precise, quantitative solubility data for this compound in your chosen solvents, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or incubator

-

Vortex mixer or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

-

Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Pipette a known volume (e.g., 5 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow any undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

Record the weight of the filtered solution.

-

-

Quantification of Solute:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method (GC or HPLC).

-

Prepare a series of calibration standards of this compound in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mol/L.

-

The following diagram illustrates the experimental workflow:

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for its effective use in various applications:

-

Reaction Chemistry: For its use as a reactant or solvent in organic synthesis, choosing a solvent in which all reactants are soluble is crucial for achieving optimal reaction rates and yields.

-

Formulation Development: In the development of pharmaceutical or industrial formulations, knowledge of solubility is essential for creating stable, homogeneous mixtures and for controlling the release of active ingredients.

-

Purification Processes: During product purification, solubility differences in various solvents can be exploited for techniques like recrystallization and extraction.

By combining the theoretical understanding of solubility with empirical determination, researchers can confidently select the most appropriate solvents for their specific needs, leading to more efficient and successful outcomes.

References

-

CP Lab Safety. This compound, min 98% (GC), 10 ml. [Link]

-

National Center for Biotechnology Information. Octyl phenyl ether. PubChem Compound Summary for CID 74558. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. labproinc.com [labproinc.com]

- 3. scbt.com [scbt.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Octyl phenyl ether | C14H22O | CID 74558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 629-82-3: Octyl ether | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to N-Octyl Phenyl Ether (CAS Number: 1818-07-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of N-Octyl Phenyl Ether (CAS 1818-07-1), also known as n-octyloxybenzene. The document is structured to deliver in-depth technical information and practical insights for its use in a research and development setting. Key sections cover its chemical identity, physicochemical properties, synthesis and reactivity, spectral analysis, and safety considerations. While this compound is a commercially available organic building block, this guide also addresses the current landscape of its application in drug development and life sciences, highlighting areas with limited published data.

Chemical Identity and Structure

This compound is an aromatic ether characterized by an octyl group linked to a benzene ring through an oxygen atom. This structure imparts a significant hydrophobic character to the molecule.

-

IUPAC Name: 1-(octyloxy)benzene

-

Synonyms: n-Octyloxybenzene, Octyl phenyl ether

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Physical State | Colorless to almost colorless clear liquid | [3] |

| Boiling Point | 134 °C at 6 mmHg | TCI Chemicals |

| Melting Point | Not available | [3] |

| Density/Specific Gravity | 0.91 g/cm³ (at 20°C) | [3] |

| Refractive Index | 1.49 | [3] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents and insoluble in water due to its hydrophobic nature. | |

| Flash Point | 109 °C | TCI Chemicals |

| Storage Conditions | Room temperature, in a cool and dark place is recommended. It is also advised to store under an inert gas as it may be air sensitive. |

Synthesis and Reactivity

Synthesis

The most common and industrially scalable method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, this is typically achieved by reacting a phenoxide with an octyl halide.

Reaction Scheme:

Caption: Williamson ether synthesis of this compound.

Detailed Experimental Protocol:

A representative protocol for the synthesis of this compound is as follows:

-

Preparation of Sodium Phenoxide: In a suitable reaction vessel, dissolve phenol in a solvent such as toluene. Add a strong base, like sodium hydroxide or sodium hydride, portion-wise at a controlled temperature to deprotonate the phenol and form sodium phenoxide.

-

Alkylation: To the solution of sodium phenoxide, add 1-bromooctane dropwise. The reaction mixture is then heated to reflux and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is washed with an aqueous solution of a weak base to remove any unreacted phenol, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI, via a nucleophilic substitution reaction. The aromatic ring can undergo electrophilic substitution reactions, with the octyloxy group acting as an activating, ortho-, para-directing group.

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons on the benzene ring and the aliphatic protons of the octyl chain. The protons on the carbon adjacent to the ether oxygen will be shifted downfield.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbon atoms of the benzene ring and the octyl chain. The carbon atom attached to the oxygen will be significantly deshielded.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic C-O stretching vibrations for the ether linkage, typically in the region of 1250-1000 cm⁻¹. It will also show absorptions corresponding to the C-H bonds of the aromatic ring and the aliphatic chain.

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (206.33 g/mol ). Fragmentation patterns can provide further structural information.

Applications in Research and Drug Development

Currently, there is limited publicly available information on the specific applications of this compound (CAS 1818-07-1) in drug development, pharmacology, or as a therapeutic agent. Searches of scientific and patent literature did not yield significant results for its use as an active pharmaceutical ingredient, excipient, or in drug delivery systems.

Its primary role appears to be as a hydrophobic building block in organic synthesis. Researchers may utilize this compound as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity. The long alkyl chain can be used to increase the lipophilicity of a target molecule, which can be a critical factor in modulating its absorption, distribution, metabolism, and excretion (ADME) properties.

Safety and Toxicology

Based on the general properties of aromatic ethers and the available information for related compounds, the following precautions are advised:

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: May cause skin and eye irritation. Harmful if swallowed.[4]

-

Environmental Impact: The substance is expected to be harmful to aquatic life with long-lasting effects.[4]

A thorough risk assessment should be conducted before handling this chemical, and the safety data sheet from the supplier should be consulted for the most current and detailed information.

Conclusion

This compound (CAS 1818-07-1) is a well-characterized organic compound with established physicochemical properties and a straightforward synthetic route. Its primary utility in a research and development context is as a hydrophobic building block for the synthesis of more complex molecules. While its direct application in drug development and pharmacology is not well-documented, its chemical structure offers potential for the lipophilic modification of lead compounds. Further research is needed to explore any potential biological activities or applications in the life sciences. As with any chemical, proper safety precautions should be taken during its handling and disposal.

References

-

PubChem. (n.d.). Octyl phenyl ether. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 98% (GC), 10 ml. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of phenyl ethers.

- Michigan Department of Environment, Great Lakes, and Energy. (2021, July 8). Screening Level for Polyethylene glycol mono(octylphenyl)ether (CAS # 9036-19-5).

- FUJIFILM Wako Chemicals. (2025, July 18). Safety Data Sheet for Polyoxyethylene(10) Octylphenyl Ether.

- Spectrum Chemical. (2019, October 31). Safety Data Sheet for TRITON(R)

- OSPAR Commission. (n.d.). Octylphenol.

- National Institute of Health. (2024, December 4). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells.

- MDPI. (2022, December 26). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture.

- National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Nonylphenol and octylphenol ethoxylates and related compounds: Human health tier II assessment.

- Fisher Scientific. (n.d.).

- HAZARD ASSESSMENT REPORT POLY(OXYETHYLENE) NONYLPHENYL ETHER. (n.d.).

Sources

Spectroscopic Data of n-Octyloxybenzene: A Technical Guide

This guide provides a comprehensive analysis of n-octyloxybenzene through the primary spectroscopic techniques used for structural elucidation in organic chemistry: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in the chemical and pharmaceutical sciences, this document synthesizes spectral data with field-proven insights into experimental causality and methodology.

Introduction to n-Octyloxybenzene

n-Octyloxybenzene, also known as octyl phenyl ether, is an organic compound with the chemical formula C₁₄H₂₂O. It consists of an octyl group linked to a benzene ring via an ether bond. This structure imparts both hydrophobic (the alkyl chain and phenyl ring) and polar (the ether linkage) characteristics, making it relevant in various applications, including as a solvent, a synthetic intermediate, and in materials science.[1] Accurate structural confirmation is paramount for its application, and this is robustly achieved by integrating data from multiple spectroscopic methods.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a complete structural map can be assembled.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of n-octyloxybenzene provides a clear signature of its constituent protons. The protons on the carbon adjacent to the ether oxygen are characteristically shifted downfield (to a higher ppm value) due to the oxygen's electron-withdrawing (deshielding) effect.[3]

Interpretation:

-

Aromatic Protons (δ 6.8-7.3 ppm): The protons on the benzene ring appear in this region. The signals are complex due to the ortho, meta, and para protons having slightly different chemical environments. The two protons ortho to the oxygen (H-2') are the most deshielded, while the para proton (H-4') and meta protons (H-3') appear at slightly lower shifts.

-

Methylene Protons adjacent to Oxygen (H-1, δ ~3.9 ppm): This signal appears as a triplet, deshielded by the adjacent oxygen atom. The triplet pattern arises from spin-spin coupling with the two neighboring protons on the second carbon (H-2) of the octyl chain.[4]

-

Alkyl Chain Protons (δ 0.8-1.8 ppm): The remaining protons of the octyl chain appear in the upfield region. This includes a complex multiplet for the six methylene groups (H-2 to H-7) and a distinct triplet for the terminal methyl group (H-8).

-

Terminal Methyl Protons (H-8, δ ~0.9 ppm): The signal for the terminal methyl group appears as a triplet, caused by coupling to the adjacent methylene protons (H-7).[4]

Table 1: ¹H NMR Data for n-Octyloxybenzene (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Ar-H | 7.25 - 7.30 | m | 2H | ortho-H (H-2') |

| Ar-H | 6.90 - 6.95 | m | 1H | para-H (H-4') |

| Ar-H | 6.86 - 6.90 | m | 2H | meta-H (H-3') |

| H-1 | ~3.92 | t | 2H | -O-CH₂ -(CH₂)₆CH₃ |

| H-2 | ~1.76 | p | 2H | -OCH₂-CH₂ -(CH₂)₅CH₃ |

| H-3 to H-7 | 1.28 - 1.48 | m | 10H | -(CH₂)₅- |

| H-8 | ~0.89 | t | 3H | -(CH₂)₇-CH₃ |

Data sourced and interpreted from ChemicalBook.[4]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. Carbons attached to the electronegative oxygen atom are shifted downfield.[3]

Interpretation:

-

Aromatic Carbons (δ 114-159 ppm): The six carbons of the benzene ring give rise to four distinct signals due to symmetry. The carbon directly attached to the oxygen (C-1') is the most deshielded, appearing around 159 ppm. The ortho (C-2'), meta (C-3'), and para (C-4') carbons have distinct chemical shifts.

-

Methylene Carbon adjacent to Oxygen (C-1, δ ~68 ppm): This carbon is significantly deshielded by the attached oxygen, appearing in the typical range for ether carbons (50-80 ppm).[3]

-

Alkyl Chain Carbons (δ 14-32 ppm): The remaining seven carbons of the octyl chain appear in the upfield aliphatic region.

-

Terminal Methyl Carbon (C-8, δ ~14 ppm): This is the most upfield signal, characteristic of a terminal methyl group in a long alkyl chain.

Table 2: ¹³C NMR Data for n-Octyloxybenzene

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-1' (Ar-C-O) | ~159.3 |

| C-3' (Ar-C, meta) | ~129.5 |

| C-4' (Ar-C, para) | ~120.6 |

| C-2' (Ar-C, ortho) | ~114.6 |

| C-1 (-O-CH₂) | ~67.9 |

| C-3 | ~31.8 |

| C-2 | ~29.4 |

| C-4, C-5, C-6 | ~29.3 |

| C-7 | ~26.1 |

| C-8 (-CH₃) | ~22.7 |

| C-9 | ~14.1 |

Data interpreted from typical values for alkyl aryl ethers and available spectral data.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpretation: The IR spectrum of n-octyloxybenzene is characterized by several key absorptions:

-

C-O Stretching (1250 cm⁻¹ and 1050 cm⁻¹): The most diagnostic feature for a phenyl alkyl ether is the presence of two strong C-O stretching bands. The band around 1250 cm⁻¹ corresponds to the asymmetric C-O-C stretch (aryl-O bond), while the one near 1050 cm⁻¹ is from the symmetric stretch (alkyl-O bond).[3][7]

-

sp² C-H Stretching (~3030-3080 cm⁻¹): These absorptions, appearing just above 3000 cm⁻¹, are characteristic of the C-H bonds on the aromatic ring.

-

sp³ C-H Stretching (~2850-2960 cm⁻¹): Strong, sharp peaks just below 3000 cm⁻¹ are due to the C-H bonds of the octyl alkyl chain.

-

C=C Stretching (Aromatic) (~1500-1600 cm⁻¹): These bands are due to the carbon-carbon double bond vibrations within the benzene ring.

Table 3: Key IR Absorption Bands for n-Octyloxybenzene

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3050 | Medium | C-H Stretch | Aromatic (sp²) |

| 2850-2960 | Strong | C-H Stretch | Alkyl (sp³) |

| ~1600, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl-O-Alkyl Ether |

| ~1050 | Strong | Symmetric C-O-C Stretch | Aryl-O-Alkyl Ether |

Data based on characteristic values for phenyl alkyl ethers.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, a molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.

Interpretation: The mass spectrum of n-octyloxybenzene shows a molecular ion peak and a characteristic fragmentation pattern.

-

Molecular Ion (M⁺˙) at m/z = 206: This peak confirms the molecular weight of the compound.[2]

-

Base Peak at m/z = 94: This is the most abundant fragment and is highly characteristic of phenyl alkyl ethers. It is formed by a rearrangement involving the cleavage of the C-C bond beta to the aromatic ring, accompanied by a hydrogen transfer to the oxygen atom, resulting in a stable phenol radical cation.

-

Fragment at m/z = 77: This corresponds to the phenyl cation (C₆H₅⁺), formed by cleavage of the C-O bond.

-

Alkyl Fragments (e.g., m/z = 43, 57, 71): A series of peaks corresponding to fragmentation of the octyl chain are also observed.

Table 4: Key Fragments in the Mass Spectrum of n-Octyloxybenzene

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 206 | [C₁₄H₂₂O]⁺˙ | Molecular Ion |

| 94 | [C₆H₅OH]⁺˙ | Base Peak, Phenol radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 43, 57, 71 | [C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺ | Alkyl chain fragments |

Data sourced from NIST Mass Spectrometry Data Center.[2]

Experimental Protocols & Workflow

Scientific integrity demands robust and reproducible experimental methods. The following sections detail standardized protocols for acquiring the spectroscopic data discussed.

Diagram of General Spectroscopic Workflow

Caption: Workflow from sample preparation to final analysis.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of n-octyloxybenzene.

-

Solvation: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. CDCl₃ is a standard solvent that provides a lock signal for the spectrometer and has minimal interference in the ¹H spectrum (residual peak at 7.26 ppm).

-

Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Transfer: Filter the solution through a small cotton or glass wool plug into a 5 mm NMR tube.

-

Acquisition: Place the tube in the NMR spectrometer. Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard parameters for a 400 MHz spectrometer are typically sufficient.

-

Processing: Process the resulting Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to capture the spectrum of the ambient environment, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a single drop of neat n-octyloxybenzene liquid directly onto the center of the ATR crystal.

-

Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of n-octyloxybenzene (~1 mg/mL) in a volatile, high-purity solvent such as hexane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC separates the sample from any minor impurities before it enters the mass spectrometer. A standard EI energy of 70 eV is used.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC inlet.

-

Data Acquisition: The compound will travel through the GC column and enter the MS ion source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

-

Analysis: Analyze the resulting mass spectrum, identifying the molecular ion peak and interpreting the major fragment ions to confirm the structure.

Integrated Spectroscopic Analysis

By combining the data from all three techniques, the structure of n-octyloxybenzene is unequivocally confirmed.

-

MS establishes the molecular weight as 206 g/mol .

-

IR confirms the presence of an alkyl chain (sp³ C-H), an aromatic ring (sp² C-H, C=C), and, most importantly, the aryl-alkyl ether functional group (strong C-O stretches).

-

NMR provides the complete structural map. ¹H NMR shows the correct number of aromatic and aliphatic protons and their connectivity through spin-spin coupling. ¹³C NMR confirms the number of unique carbon environments, including the characteristic downfield shifts for the carbons bonded to oxygen.

The congruence of these datasets provides a self-validating system, leaving no ambiguity as to the identity and structure of the compound.

References

-

National Center for Biotechnology Information. (n.d.). Octyl phenyl ether. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. Retrieved from [Link]

Sources

- 1. CAS 1818-07-1: (Octyloxy)benzene | CymitQuimica [cymitquimica.com]

- 2. Octyl phenyl ether | C14H22O | CID 74558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. N-OCTYL PHENYL ETHER(1818-07-1) 1H NMR [m.chemicalbook.com]

- 5. This compound(1818-07-1) 13C NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Thermal Stability of n-Octyl Phenyl Ether

This guide provides a comprehensive technical overview of the thermal stability of n-Octyl Phenyl Ether. It is intended for researchers, scientists, and drug development professionals who utilize this compound in applications where it may be subjected to elevated temperatures. This document outlines the theoretical basis for its thermal decomposition, standard analytical methodologies for assessing its stability, and the anticipated degradation products. While specific experimental data for this compound is not extensively available in published literature, this guide establishes a robust framework for its evaluation based on the well-understood chemistry of aromatic ethers and established analytical protocols.

Introduction to this compound and its Thermal Stability

This compound is an organic compound characterized by an octyl group linked to a phenyl group via an ether bond. Its amphiphilic nature, with a nonpolar alkyl chain and a polar phenyl ether moiety, lends it to a variety of applications, including as a high-boiling point solvent, a plasticizer, and an intermediate in the synthesis of surfactants and other specialty chemicals. In many of these applications, the compound may be exposed to significant thermal stress, making a thorough understanding of its thermal stability paramount for ensuring process safety, product purity, and operational efficiency.

Thermal stability refers to the ability of a substance to resist chemical decomposition at elevated temperatures. For this compound, exceeding its thermal stability threshold can lead to the cleavage of its chemical bonds, resulting in the formation of volatile and non-volatile degradation products. This can have several detrimental consequences, including:

-

Alteration of Physicochemical Properties: The formation of impurities can change the viscosity, boiling point, and solvent characteristics of the material.

-

Generation of Hazardous Byproducts: Decomposition may produce flammable or toxic compounds, posing safety risks.

-

Compromised Product Performance: In a formulation, the degradation of this compound can lead to a loss of efficacy and a shortened product shelf-life.

This guide will delve into the methodologies used to quantify thermal stability and predict the likely decomposition pathways of this compound.

Theoretical Considerations for the Thermal Decomposition of this compound

The thermal decomposition of an organic molecule is initiated by the cleavage of its weakest chemical bonds. In the case of this compound, the most probable points of initial bond scission are the C-O bonds of the ether linkage, as these are generally weaker than the C-C bonds of the alkyl chain and the C=C bonds of the aromatic ring.

The decomposition can be envisioned to proceed via homolytic cleavage, where the bonding electrons are distributed evenly between the two resulting fragments, forming free radicals. These highly reactive species can then participate in a cascade of subsequent reactions, including hydrogen abstraction, chain scission, and recombination, to yield a complex mixture of degradation products.

Two primary initial cleavage pathways are hypothesized:

-

Cleavage of the Alkyl C-O Bond: This would result in the formation of an octyl radical and a phenoxy radical.

-

Cleavage of the Aryl C-O Bond: This is generally less favorable due to the greater strength of the sp²-hybridized carbon-oxygen bond, but it would yield a phenyl radical and an octoxy radical.

The subsequent reactions of these initial radical species are expected to produce a variety of smaller molecules. For instance, the octyl radical can undergo β-scission to form smaller alkenes and alkyl radicals. The phenoxy radical can abstract a hydrogen atom to form phenol.

The following diagram illustrates the hypothesized primary decomposition pathways.

Caption: Hypothesized thermal decomposition pathways of this compound.

Experimental Methodologies for Assessing Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermal stability of this compound. The primary techniques employed for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[1][2]

Causality behind Experimental Choices:

-

Inert Atmosphere (Nitrogen): The analysis is conducted under an inert nitrogen atmosphere to ensure that the observed mass loss is due to thermal decomposition (pyrolysis) and not oxidative degradation.[1]

-

Heating Rate: A controlled heating rate (e.g., 10 °C/min) is used to ensure thermal equilibrium within the sample and to obtain reproducible results.[3]

-

Sample Size: A small sample size (typically 5-10 mg) is used to minimize thermal gradients within the sample.

Self-Validating System: The TGA instrument is calibrated using standard reference materials with known decomposition temperatures to ensure the accuracy of the temperature measurement. The mass balance is also calibrated to ensure precise weight measurements.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place approximately 5-10 mg of this compound into a clean, tared TGA crucible (typically alumina or platinum).

-

Experimental Setup: Place the crucible in the TGA furnace.

-

Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert atmosphere.

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is typically determined from the intersection of the baseline with the tangent of the decomposition curve.

The following diagram illustrates the TGA workflow.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.[4][5] It is used to detect thermal events such as melting, crystallization, and decomposition, which are associated with enthalpic changes.[6][7]

Causality behind Experimental Choices:

-

Sealed Crucibles: For a volatile liquid like this compound, hermetically sealed crucibles are used to prevent mass loss due to evaporation before decomposition.

-

Reference Crucible: An empty, sealed crucible is used as a reference to measure the differential heat flow between the sample and the reference.[5]

-

Controlled Atmosphere: As with TGA, an inert atmosphere is used to isolate the thermal decomposition from oxidative effects.

Self-Validating System: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium) to ensure the accuracy of the measurements.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealable aluminum crucible.

-

Reference Preparation: Prepare an empty, hermetically sealed aluminum crucible as a reference.

-

Experimental Setup: Place the sample and reference crucibles in the DSC cell.

-

Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point (as determined by TGA) at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Exothermic or endothermic peaks associated with decomposition can be identified and their enthalpy changes quantified.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is an analytical technique used to identify the chemical composition of the degradation products.[8][9] The sample is rapidly heated to a high temperature in an inert atmosphere (pyrolysis), and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.[10][11]

Causality behind Experimental Choices:

-

Pyrolysis Temperature: The pyrolysis temperature is chosen to be high enough to induce rapid and complete decomposition of the sample, providing a "fingerprint" of its degradation products.[11]

-

Inert Atmosphere: Pyrolysis is carried out in an inert atmosphere (typically helium) to prevent oxidative side reactions.

-

GC-MS Analysis: The combination of gas chromatography for separation and mass spectrometry for identification allows for the detailed characterization of the complex mixture of decomposition products.

Self-Validating System: The GC-MS system is tuned and calibrated using standard compounds to ensure accurate mass-to-charge ratio assignments and retention time reproducibility.

-

Instrument Setup: Set up the pyrolyzer, gas chromatograph, and mass spectrometer according to the manufacturer's instructions.

-

Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample holder.

-

Pyrolysis: Insert the sample holder into the pyrolyzer and heat it rapidly to the desired pyrolysis temperature (e.g., 600 °C) in a helium atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the gas chromatograph, where they are separated on a capillary column using a suitable temperature program.

-

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined.

-

Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify the individual decomposition products by comparing their mass spectra to a library of known compounds.